N-(2-aminoethyl)-N-ethylcyclopropanamine

Medicinal Chemistry Building Block Physicochemical Properties

N-(2-aminoethyl)-N-ethylcyclopropanamine (CAS 151793-24-7), also known as 1,2-Ethanediamine, N-cyclopropyl-N-ethyl-, is a cyclic diamine featuring a cyclopropane ring, an ethyl group, and an aminoethyl side chain. It is primarily used as a building block in organic synthesis and medicinal chemistry research.

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
CAS No. 151793-24-7
Cat. No. B139127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-aminoethyl)-N-ethylcyclopropanamine
CAS151793-24-7
Synonyms1,2-Ethanediamine,N-cyclopropyl-N-ethyl-(9CI)
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESCCN(CCN)C1CC1
InChIInChI=1S/C7H16N2/c1-2-9(6-5-8)7-3-4-7/h7H,2-6,8H2,1H3
InChIKeyPCRMAYOLQMQWRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-aminoethyl)-N-ethylcyclopropanamine (CAS 151793-24-7) — Key Properties and Analytical Data for Informed Sourcing


N-(2-aminoethyl)-N-ethylcyclopropanamine (CAS 151793-24-7), also known as 1,2-Ethanediamine, N-cyclopropyl-N-ethyl-, is a cyclic diamine featuring a cyclopropane ring, an ethyl group, and an aminoethyl side chain . It is primarily used as a building block in organic synthesis and medicinal chemistry research . The compound is a chiral molecule with two enantiomers and has the molecular formula C₇H₁₆N₂ (MW: 128.22 g/mol) .

Why Sourcing N-(2-aminoethyl)-N-ethylcyclopropanamine Demands Precision: The Risks of Generic Substitution


While several cyclopropylamine and diamine analogs exist, their physicochemical and biological properties are distinct due to differences in substitution patterns [1]. For example, the simpler analog N-(2-aminoethyl)cyclopropanamine (CAS 62491-85-4) lacks the ethyl group, resulting in a lower molecular weight (100.16 vs. 128.22 g/mol) and altered LogP values . Similarly, N-ethylcyclopropanamine (CAS 26389-72-0) contains only one amine group, drastically changing its reactivity and potential applications . In drug discovery, such structural variations can lead to significant differences in target binding, metabolic stability, and overall pharmacokinetic profiles . Therefore, substituting this specific compound with a generic analog without careful evaluation could compromise experimental reproducibility or lead to costly synthesis failures.

Quantitative Differentiation of N-(2-aminoethyl)-N-ethylcyclopropanamine: Head-to-Head Data vs. Key Comparators


Molecular Weight and Structural Differentiation from N-(2-aminoethyl)cyclopropanamine

N-(2-aminoethyl)-N-ethylcyclopropanamine (MW 128.22 g/mol) has a significantly higher molecular weight than its close analog N-(2-aminoethyl)cyclopropanamine (MW 100.16 g/mol) . This is due to the presence of an additional ethyl group on the nitrogen atom, which also increases its hydrophobicity (LogP 0.632 vs. -0.524) . This structural difference directly impacts its behavior in organic synthesis and biological systems.

Medicinal Chemistry Building Block Physicochemical Properties

Calculated Boiling Point Differential and Its Impact on Synthesis and Handling

The predicted boiling point of N-(2-aminoethyl)-N-ethylcyclopropanamine is approximately 488.0±45.0 °C , which is significantly higher than that of the simpler analog N-ethylcyclopropanamine (95.0±8.0 °C) and N-(2-aminoethyl)cyclopropanamine (173.8±8.0 °C) . This substantial difference in volatility is critical for reaction design and purification strategies.

Organic Synthesis Process Chemistry Thermal Stability

Hydrogen Bonding Capacity: A Key Differentiator in Supramolecular and Medicinal Chemistry

N-(2-aminoethyl)-N-ethylcyclopropanamine possesses a distinct hydrogen bonding profile with 1 hydrogen bond donor and 2 hydrogen bond acceptors . This is in contrast to N-ethylcyclopropanamine, which has 1 donor and 1 acceptor , and N-(2-aminoethyl)cyclopropanamine, which has 2 donors and 2 acceptors . This specific arrangement influences its self-assembly properties, interactions with biological targets, and coordination behavior with metals.

Supramolecular Chemistry Drug Design Coordination Chemistry

Commercial Availability and Purity Standards: Sourcing Reliability for Research

N-(2-aminoethyl)-N-ethylcyclopropanamine is commercially available from multiple reputable suppliers with a standard purity of 95% . In contrast, the closely related analog N-(2-aminoethyl)-N-(propan-2-yl)cyclopropanamine (CAS 151793-25-8) may be less widely available and may require custom synthesis . This established supply chain reduces lead times and ensures consistent quality for research applications.

Procurement Supply Chain Research Chemicals

Optimal Use Cases for N-(2-aminoethyl)-N-ethylcyclopropanamine in Research and Industry


Synthesis of Constrained N,N-Dialkyl Neurotransmitter Analogues

This compound serves as an ideal starting material for synthesizing conformationally restricted analogs of neurotransmitters like histamine, tryptamine, and phenethylamine [1]. The cyclopropane ring imposes rigidity, which is valuable for studying receptor binding modes and improving selectivity in drug discovery programs targeting CNS disorders .

Development of Novel Histone Demethylase (KDM1A/LSD1) Inhibitors

Given the well-documented SAR of α-substituted cyclopropylamine derivatives as potent KDM1A inhibitors, this diamine can be employed as a key intermediate in the design and synthesis of new chemical entities for epigenetic cancer therapy [2]. Its unique amine arrangement allows for diverse functionalization to optimize potency and selectivity.

Preparation of Advanced Polyamine-Based Materials

The presence of both a primary and a tertiary amine makes this compound a valuable building block for creating novel polyamines, dendrimers, and chelating agents [3]. Its specific hydrogen-bonding pattern (1 donor, 2 acceptors) can be exploited to engineer materials with tailored supramolecular properties for applications in catalysis, sensing, and drug delivery .

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